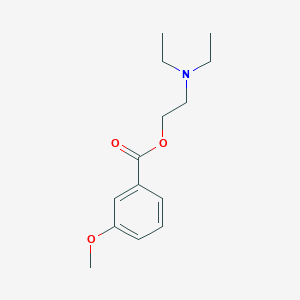![molecular formula C14H20BrNO2 B295132 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295132.png)
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate is a synthetic compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide functional group. This compound has gained significant attention due to its potential applications in drug development, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate is not yet fully understood. However, it has been suggested that this compound may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This inhibition may lead to cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate has been shown to exhibit other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of protein kinase C (PKC), which has been implicated in a variety of cellular processes, including cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate in lab experiments is its high potency and specificity for cancer cells. This allows researchers to study the compound's effects on cancer cells without affecting normal cells. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, studies investigating the potential side effects and toxicity of this compound are needed to determine its safety for use in humans.
Synthesis Methods
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with N-tert-butyl-N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product.
Scientific Research Applications
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate has been extensively used in scientific research due to its potential applications in drug development. It has been shown to exhibit anticancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth of tumor xenografts in animal models.
properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)16(4)9-10-18-13(17)11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 |
InChI Key |
RTJVDUUYANZSOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)